1-(2-Butoxy-3,5-difluorophenyl)ethanol
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Overview
Description
1-(2-Butoxy-3,5-difluorophenyl)ethanol is an organic compound with the molecular formula C12H16F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 2-butoxy-3,5-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation, where the aldehyde is reduced to the alcohol using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers higher yields and can be performed under milder conditions compared to traditional chemical reduction methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxy-3,5-difluorophenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Butoxy-3,5-difluorobenzaldehyde or 2-Butoxy-3,5-difluorobenzoic acid.
Reduction: 1-(2-Butoxy-3,5-difluorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Butoxy-3,5-difluorophenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Butoxy-3,5-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-3,5-difluorophenyl)ethanol: Similar structure but with a methoxy group instead of a butoxy group.
1-(2-Ethoxy-3,5-difluorophenyl)ethanol: Similar structure but with an ethoxy group instead of a butoxy group.
1-(2-Propoxy-3,5-difluorophenyl)ethanol: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
1-(2-Butoxy-3,5-difluorophenyl)ethanol is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. The combination of the butoxy group and the fluorine atoms can also enhance its biological activity and selectivity for certain targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-butoxy-3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-3-4-5-16-12-10(8(2)15)6-9(13)7-11(12)14/h6-8,15H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHPQVXGFDKUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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